molecular formula C22H19N3O2S2 B11963295 (5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11963295
M. Wt: 421.5 g/mol
InChI Key: MXYHDOOCMKAJAF-UNOMPAQXSA-N
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Description

(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which contributes to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative, followed by the formation of the thiazolidinone ring. The key steps include:

    Formation of the Pyrazole Derivative: This involves the reaction of 4-isopropoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole derivative.

    Formation of the Thiazolidinone Ring: The pyrazole derivative is then reacted with thioglycolic acid and a suitable aldehyde under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thiazolidinone core.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pyrazole moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially enhancing its efficacy in certain applications.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S2/c1-14(2)27-18-10-8-15(9-11-18)20-16(12-19-21(26)23-22(28)29-19)13-25(24-20)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,26,28)/b19-12-

InChI Key

MXYHDOOCMKAJAF-UNOMPAQXSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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